Icmt-IN-9

ICMT inhibition biochemical assay tetrahydropyranyl derivatives

ICMT-IN-9 (compound is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for the post-translational methylation of C-terminal prenylcysteine residues in CaaX proteins, including Ras GTPases. It demonstrates an IC50 value of 0.16 μM against ICMT in biochemical assays.

Molecular Formula C22H28FNO2
Molecular Weight 357.5 g/mol
Cat. No. B12381056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-9
Molecular FormulaC22H28FNO2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)F)C3=CC=CC=C3)C
InChIInChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-5-4-6-8-17)11-13-24-18-9-10-20(25-3)19(23)15-18/h4-10,15,24H,11-14,16H2,1-3H3
InChIKeyPXRYUCCEFJZXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-9: A Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor with Defined Biochemical Potency


ICMT-IN-9 (compound 47) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for the post-translational methylation of C-terminal prenylcysteine residues in CaaX proteins, including Ras GTPases [1]. It demonstrates an IC50 value of 0.16 μM against ICMT in biochemical assays [1]. The compound belongs to a series of methylated tetrahydropyranyl derivatives developed as anticancer agents [1] and is supplied as a research-grade tool compound with established purity and handling specifications .

Pathway Target ICMT post‑translational methylation studies
Compound Class Methylated tetrahydropyranyl probe
Specification Research‑grade with reported purity and handling

Why Generic Substitution of ICMT-IN-9 with Closely Related Analogs Fails: Quantitative Potency and Selectivity Differences Demand Rigorous Compound Selection


ICMT inhibitors within the tetrahydropyranyl class exhibit over 1000-fold variations in biochemical potency (IC50 range: 0.0013 μM to >12.4 μM) and divergent cellular profiles . ICMT-IN-9 occupies a distinct potency niche (0.16 μM) that separates it from both ultrapotent analogs (e.g., ICMT-IN-1 at 0.0013 μM) and weakly active congeners (e.g., ICMT-IN-54 at 12.4 μM) . Furthermore, ICMT inhibitors from different structural classes—such as cysmethynil (indoleamine-based) and FTPAT (triazole-based)—exhibit vastly different solubility, permeability, and cellular selectivity characteristics [1]. These quantitative disparities preclude simple interchangeability; substituting one ICMT inhibitor for another without experimental validation introduces uncontrolled variables in target engagement, cellular potency, and off-target risk profiles.

Tetrahydropyranyl analogs exhibit over 1000‑fold potency range; activity shifts may alter target engagement and cellular readouts.
Different structural classes (indoleamine, triazole) introduce distinct solubility and permeability profiles that may not transfer.
Substitution without validation risks uncontrolled variables in off‑target pharmacology and cellular response interpretation.

ICMT-IN-9 Quantitative Evidence Guide: Head-to-Head Potency, Selectivity, and Cellular Activity Comparisons


Biochemical Potency of ICMT-IN-9 Relative to Structurally Related Tetrahydropyranyl Analogs

ICMT-IN-9 (compound 47) inhibits ICMT with an IC50 of 0.16 μM [1]. Compared to its closest structural analogs in the same tetrahydropyranyl series, it is 4.1-fold more potent than ICMT-IN-8 (compound 30, IC50=0.652 μM) and 5.3-fold more potent than ICMT-IN-52 (compound 44, IC50=0.85 μM) . However, it is 12-fold less potent than ICMT-IN-6 (compound 29, IC50=0.09 μM), 94-fold less potent than ICMT-IN-7 (compound 74, IC50=0.015 μM), and 123-fold less potent than ICMT-IN-1 (compound 75, IC50=0.0013 μM) .

Biochemical Potency vs. Analogs
Head-to-head
0.16 µM
ICMT‑IN‑80.652 µM
ICMT‑IN‑520.85 µM
ICMT‑IN‑10.0013 µM
Supports moderate‑affinity SAR probe selection
Same assay platform; 4.1‑123‑fold differences reported
ICMT inhibition biochemical assay tetrahydropyranyl derivatives SAR

Potency Differential Between ICMT-IN-9 and Indoleamine-Based Inhibitor Cysmethynil

ICMT-IN-9 (IC50=0.16 μM) exhibits 15-fold greater biochemical potency than the widely used reference inhibitor cysmethynil (IC50=2.4 μM) [1]. This potency advantage positions ICMT-IN-9 as a more sensitive tool for detecting ICMT-dependent phenotypes at lower compound concentrations, potentially reducing off-target effects associated with higher dosing [2].

vs. Cysmethynil
Cross-study
0.16 µM
Cysmethynil2.4 µM
Reported higher inhibitory activity than reference indoleamine
Assay conditions may differ; published sources
ICMT inhibition cysmethynil comparative pharmacology chemical probe

Comparative Potency of ICMT-IN-9 Against FTPAT (ICMT Inhibitor II)

ICMT-IN-9 (IC50=0.16 μM) is 5-fold more potent than FTPAT (ICMT Inhibitor II), a triazolo-farnesylthiopropanoate competitive inhibitor with an IC50 of 800 nM (0.8 μM) and Ki of 400 nM [1]. FTPAT's characterized competitive mechanism (isoprenyl mimetic) provides a useful comparator for mechanistic studies, while ICMT-IN-9's distinct tetrahydropyranyl scaffold may engage ICMT differently .

vs. FTPAT
Cross-study
0.16 µM
FTPAT0.8 µM (Ki 0.4 µM)
Distinct scaffold may affect inhibition mechanism
FTPAT acts as isoprenyl mimetic; compare mechanistic context
ICMT inhibition FTPAT triazole-based inhibitor competitive inhibition

Potency Positioning of ICMT-IN-9 Within the Broader Tetrahydropyranyl Series

Within the tetrahydropyranyl chemical series, ICMT-IN-9 (IC50=0.16 μM) exhibits intermediate potency—substantially weaker than the optimized leads ICMT-IN-1 (0.0013 μM) and ICMT-IN-7 (0.015 μM), yet significantly more potent than weakly active analogs ICMT-IN-53 (0.96 μM) and ICMT-IN-54 (12.4 μM) . This intermediate position makes ICMT-IN-9 a valuable reference compound for establishing SAR trends and as a 'mid-range' control in biochemical screening cascades.

Series Potency Rank
Source review
Mid‑range (0.16 µM)
Leads0.0013–0.015 µM
Weak analogs0.96–12.4 µM
Reference for rank‑ordering within tetrahydropyranyl SAR
Class‑level inference; data to verify
ICMT SAR tetrahydropyranyl lead optimization

ICMT-IN-9: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mid-Range Potency Control for High-Throughput ICMT Inhibitor Screening

Given its IC50 of 0.16 μM—positioned between ultrapotent leads (ICMT-IN-1, 0.0013 μM) and weakly active analogs (ICMT-IN-54, 12.4 μM)—ICMT-IN-9 serves as an ideal mid-range control in high-throughput biochemical screening campaigns targeting ICMT [1]. Its well-documented potency provides a benchmark for assay validation and enables robust statistical separation of weak, moderate, and strong inhibitors.

Structure-Activity Relationship (SAR) Reference Compound

ICMT-IN-9 (compound 47) is part of a structurally characterized tetrahydropyranyl series with published SAR data [1]. Researchers optimizing ICMT inhibitors can employ ICMT-IN-9 as a reference point to calibrate the potency gains or losses resulting from specific chemical modifications, leveraging its intermediate IC50 value to contextualize SAR trends .

Comparative Pharmacology Studies with Established ICMT Inhibitors

ICMT-IN-9's 15-fold greater potency than cysmethynil (2.4 μM) and 5-fold greater potency than FTPAT (0.8 μM) supports its use in comparative pharmacology experiments [1]. These studies can elucidate whether observed cellular phenotypes (e.g., Ras mislocalization, autophagy induction) are dose-dependent and whether potency differences translate to differential effects on downstream signaling pathways.

Tool Compound for ICMT-Dependent Phenotypic Validation

As a commercially available, well-characterized ICMT inhibitor with defined biochemical potency (0.16 μM), ICMT-IN-9 can be used to validate ICMT-dependent phenotypes in cellular models, provided that appropriate potency-matched control compounds (e.g., structurally related analogs with divergent ICMT activity) are included to establish target specificity [1].

Application
Selection Property
Validation Focus
Mid‑range control for ICMT screening
Reported intermediate biochemical activity
Assay benchmark and potency stratification
SAR reference compound
Structurally characterized tetrahydropyranyl series
SAR trend calibration against known analogs
Comparative ICMT pharmacology
Reported activity differentiation from reference inhibitors
Potency‑dependent cellular outcome interpretation
ICMT‑dependent phenotype characterization
Defined biochemical activity and research‑grade supply
Target specificity with potency‑matched controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icmt-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.